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Abstract

This technical guide addresses the thermochemical properties of Methyl 2-(4-
bromophenyl)-2,2-dimethylacetate (CAS No. 154825-97-5). A comprehensive review of
available literature and databases indicates a significant gap in experimentally determined
thermochemical data for this compound. While basic physical properties have been reported,
crucial parameters such as the enthalpy of formation, enthalpy of combustion, and heat
capacity remain uncharacterized. This guide summarizes the known physical data and
proposes a robust computational methodology to derive these essential thermochemical
properties. The outlined in-silico approach provides a viable pathway for researchers to obtain
reliable thermodynamic data crucial for process design, safety analysis, and further research in
drug development and material science where this compound serves as a key intermediate.

Introduction

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate is a colorless oil utilized as a key
intermediate in organic synthesis.[1] Its applications span the pharmaceutical industry as a
starting material for drug development and in material science for creating novel materials with
enhanced properties.[1] Despite its utility, a thorough search of scientific literature and chemical
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databases reveals a complete lack of experimentally determined thermochemical data.
Thermochemical properties, such as the standard enthalpy of formation, are fundamental for
understanding the energetic stability of a molecule and are critical for the safe and efficient
design of chemical processes.

This guide provides a summary of the currently available physical property data for Methyl 2-
(4-bromophenyl)-2,2-dimethylacetate. More importantly, in the absence of experimental data,
it presents a detailed protocol for a high-accuracy computational thermochemistry study to
determine its key thermochemical parameters.

Physicochemical Properties

While experimental thermochemical data is unavailable, several basic physical and chemical
properties of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate have been reported. These are
summarized in Table 1.

Property Value Source
Molecular Formula C11H13BrO:2 [2][3]
Molecular Weight 257.12 g/mol [3]
Appearance Colourless oil [1]
Boiling Point 290 °C [1]
Density 1.337 g/cm3 [1]
Refractive Index 1.522 [1]
Vapor Pressure 0.00209 mmHg at 25°C [1]
Water Solubility 43 mg/L at 20°C [1]
Flash Point 129 °C [1]

Proposed Computational Thermochemistry Protocol

Given the absence of experimental data, a computational approach is the most feasible
method to determine the thermochemical properties of Methyl 2-(4-bromophenyl)-2,2-
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dimethylacetate. High-accuracy composite methods, such as the Gaussian-4 (G4) theory and
Complete Basis Set (CBS-QB3) methods, are recommended for their proven accuracy in
calculating thermochemical data for a wide range of organic molecules.

The following sections detail the proposed computational workflow.

Molecular Structure Optimization and Vibrational
Analysis

The first step involves determining the lowest energy conformation of the molecule. This is
achieved through a geometry optimization procedure.

« Initial Conformer Search: A preliminary conformational search should be performed using a
computationally less expensive method, such as a molecular mechanics force field (e.qg.,
MMFF94) or a semi-empirical method (e.g., PM7), to identify potential low-energy
conformers.

o Geometry Optimization: The most stable conformers should then be re-optimized using a
density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-
31G(d)).

o Final Optimization and Frequency Calculation: The lowest energy structure from the DFT
optimization should be further optimized at the level of theory required by the chosen
composite method (e.g., B3LYP/6-31G(2df,p) for G4 theory). A subsequent vibrational
frequency calculation at the same level of theory is crucial to confirm that the optimized
structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary
frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections
to the enthalpy and Gibbs free energy.

Single-Point Energy Calculations

Following the geometry optimization and frequency analysis, a series of high-level single-point
energy calculations are performed on the optimized geometry. The specific sequence of
calculations depends on the chosen composite method (G4 or CBS-QB3). These methods
systematically approach the exact energy by accounting for electron correlation, basis set
effects, and higher-level corrections. For molecules containing third-row elements like bromine,
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it is important to use basis sets that include polarization and diffuse functions to accurately
describe the electronic structure.

Calculation of Thermochemical Properties

The primary thermochemical property to be calculated is the standard gas-phase enthalpy of
formation (AfH°(g, 298.15 K)). This is typically determined using the atomization energy
approach.

Atomization Energy (ZDo): The atomization energy is the energy required to break all the bonds
in a molecule in its gaseous state to form its constituent atoms in their gaseous ground states.

[4]

The workflow for calculating the standard enthalpy of formation via the atomization method is
illustrated in the diagram below.
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Caption: A logical workflow for the computational determination of the thermochemical
properties of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate.

The standard enthalpy of formation of the molecule in the gas phase can be calculated using
the following equation:

AfH°(molecule, g) = Z [AfH°(atom, g)] - ZDo
where:

o 2[AfH°(atom, g)] is the sum of the experimental standard enthalpies of formation of the
constituent atoms in the gas phase.

e 2Do is the calculated atomization energy at O K.

A correction for the thermal energy from 0 K to 298.15 K is then applied to obtain the standard
enthalpy of formation at 298.15 K.

Estimation of Condensed-Phase Properties

While the primary output of these computational methods is gas-phase data, it is possible to
estimate condensed-phase properties.

» Enthalpy of Vaporization (AvapH®): The enthalpy of vaporization can be estimated using
empirical models or continuum solvation models (e.g., SMD, CPCM) in conjunction with the
calculated gas-phase properties.

» Enthalpy of Formation in the Liquid Phase (AfH°(l)): This can be derived by subtracting the
estimated enthalpy of vaporization from the calculated gas-phase enthalpy of formation:

AfH®(l) = AfH(g) - AvapH®

o Enthalpy of Combustion (AcH®): Once the standard enthalpy of formation in the liquid phase
is determined, the standard enthalpy of combustion can be calculated using Hess's law,
based on the balanced combustion reaction:

C11H13BrO2(l) + 12.5 O2(g) — 11 CO2(g) + 6.5 H20(l) + HBr(g)
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Conclusion

This technical guide highlights the absence of experimentally determined thermochemical data
for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate, a compound of interest in the
pharmaceutical and material science sectors. To address this knowledge gap, a detailed
computational protocol is proposed. By employing high-accuracy composite methods like G4 or
CBS-QB3, researchers can reliably predict key thermochemical properties, including the
enthalpy of formation, enthalpy of vaporization, and enthalpy of combustion. The data
generated from this in-silico approach will be invaluable for process optimization, safety
assessments, and advancing the scientific understanding of this important chemical
intermediate. It is recommended that future experimental work be directed towards validating
these computational predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b014716?utm_src=pdf-body
https://www.benchchem.com/product/b014716?utm_src=pdf-custom-synthesis
https://www.lookchem.com/404.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1500840.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1500840.htm
https://www.scbt.com/p/methyl-2-4-bromophenyl-2-2-dimethylacetate-154825-97-5
https://en.wikipedia.org/wiki/Enthalpy_of_atomization
https://www.benchchem.com/product/b014716#thermochemical-properties-of-methyl-2-4-bromophenyl-2-2-dimethylacetate
https://www.benchchem.com/product/b014716#thermochemical-properties-of-methyl-2-4-bromophenyl-2-2-dimethylacetate
https://www.benchchem.com/product/b014716#thermochemical-properties-of-methyl-2-4-bromophenyl-2-2-dimethylacetate
https://www.benchchem.com/product/b014716#thermochemical-properties-of-methyl-2-4-bromophenyl-2-2-dimethylacetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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